molecular formula C8H7BrN2 B175581 2-Bromo-5,6-dimethylnicotinonitrile CAS No. 113124-06-4

2-Bromo-5,6-dimethylnicotinonitrile

Cat. No.: B175581
CAS No.: 113124-06-4
M. Wt: 211.06 g/mol
InChI Key: NBTLTCYYIULTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H7BrN2. It belongs to the class of nicotinonitrile derivatives and has gained attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Bromo-5,6-dimethylnicotinonitrile involves the use of the Vilsmeier–Haack reagent (DMF-POCl3). This reagent is used to formylate various heterocyclic compounds, including nicotinonitrile derivatives. The reaction mixture is typically refluxed for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethylnicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-Bromo-5,6-dimethylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound has potential biological activity and is studied for its therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6-dimethylnicotinonitrile
  • 2-Fluoro-5,6-dimethylnicotinonitrile
  • 2-Iodo-5,6-dimethylnicotinonitrile

Uniqueness

2-Bromo-5,6-dimethylnicotinonitrile is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with chlorine, fluorine, or iodine atoms .

Properties

IUPAC Name

2-bromo-5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLTCYYIULTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342566
Record name 2-Bromo-5,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113124-06-4
Record name 2-Bromo-5,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.